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Compound of Interest

Compound Name: D-Sarmentose

Cat. No.: B15547863 Get Quote

For researchers engaged in natural product synthesis, drug development, and glycobiology, the

unambiguous identification of carbohydrate moieties is paramount. D-Sarmentose (2,6-

dideoxy-3-O-methyl-xylo-hexopyranose), a rare deoxy sugar found in cardiac glycosides and

other natural products, presents a unique structural elucidation challenge. This guide provides

a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the identification of D-
Sarmentose. It details experimental protocols, presents comparative data, and outlines a

cross-validation workflow to ensure confident structural assignment.

The Orthogonal Approach: NMR and MS Synergy
NMR spectroscopy and Mass Spectrometry are highly complementary techniques for structural

elucidation. NMR provides detailed information about the covalent structure and

stereochemistry of a molecule by probing the magnetic properties of atomic nuclei, offering

insights into atom connectivity through scalar and dipolar couplings.[1] In contrast, MS

determines the mass-to-charge ratio (m/z) of a molecule and its fragments, yielding its

elemental composition and information about its substructures. The cross-validation of data

from these two orthogonal methods provides a robust and reliable confirmation of the chemical

structure of D-Sarmentose.

Quantitative Data Comparison
The accurate identification of D-Sarmentose relies on comparing experimentally obtained data

with known values. The following tables summarize the key quantitative data for D-
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Sarmentose accessible by NMR and MS.

Table 1: Nuclear Magnetic Resonance (NMR) Data for D-Sarmentose Derivatives

Note: The following ¹H and ¹³C NMR data are for D-Sarmentose derivatives as reported in the

literature and may exhibit slight variations from free D-Sarmentose.

Position
¹H Chemical Shift (δ,

ppm)

¹³C Chemical Shift

(δ, ppm)

Key ¹H-¹H Couplings

(J, Hz)

1
~4.7-5.4 (anomeric

proton)

~97-101 (anomeric

carbon)

Varies with anomer

(e.g., J₁,₂ ≈ 3.9 Hz for

α)[2]

2
~1.5-2.5

(axial/equatorial)
~30-40

3 ~3.0-3.6 ~75-85

OCH₃ ~3.4 ~59

4 ~3.0-3.5 ~70-80

5 ~3.8-4.3 ~65-75

6 (CH₃) ~1.2-1.3 (doublet) ~16-18 J₅,₆ ≈ 6.5 Hz[2]

Table 2: Mass Spectrometry (MS) Data for D-Sarmentose

D-Sarmentose has a molecular formula of C₇H₁₄O₄ and a monoisotopic mass of 162.0892

g/mol .
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Ion Formula Calculated m/z Notes

[M+H]⁺ C₇H₁₅O₄⁺ 163.0965

Protonated molecule,

common in ESI

positive mode.

[M+Na]⁺ C₇H₁₄O₄Na⁺ 185.0784

Sodium adduct,

frequently observed in

ESI positive mode.

[M-H]⁻ C₇H₁₃O₄⁻ 161.0819

Deprotonated

molecule, common in

ESI negative mode.

Fragment ions Varies Varies

Fragmentation

patterns can reveal

structural features,

such as the loss of the

methyl group or water.

Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality,

reproducible data for the identification of D-Sarmentose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of the purified D-Sarmentose sample in approximately 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube.[3]

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

For samples in D₂O, lyophilize the sample from D₂O two to three times to exchange

exchangeable protons (e.g., hydroxyl groups) with deuterium, which simplifies the ¹H NMR

spectrum.

2. NMR Data Acquisition:
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Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal

dispersion.[4]

1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling

constants, and integrals of all protons.

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of

all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments

can be used to differentiate between CH, CH₂, and CH₃ groups.

2D Homonuclear Correlation Spectroscopy (COSY): This experiment reveals proton-proton

scalar couplings, which is essential for tracing the connectivity of the proton spin systems

within the sugar ring.[3]

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly

bonded proton and carbon atoms, allowing for the assignment of carbon signals based on

their attached proton assignments.[5]

2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations

between protons and carbons that are two or three bonds away, which is crucial for

identifying the position of the O-methyl group and confirming the overall carbon skeleton.[3]

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information

about the spatial proximity of protons, which is vital for determining the stereochemistry of

the sugar.[1]

Mass Spectrometry (MS)
1. Sample Preparation for Liquid Chromatography-Mass Spectrometry (LC-MS):

Dissolve a small amount of the D-Sarmentose sample (typically in the µg to ng range) in a

solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile or

methanol).[6]

The sample solution should be filtered through a 0.22 µm syringe filter to remove any

particulate matter before injection.
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For quantitative analysis or to enhance ionization, derivatization with a label such as 1-

phenyl-3-methyl-5-pyrazolone (PMP) can be performed.[7]

2. LC-MS Data Acquisition:

Chromatography: Employ a suitable liquid chromatography method to separate D-
Sarmentose from any impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) is

often effective for separating polar compounds like monosaccharides.

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to

generate intact molecular ions. ESI can be run in both positive and negative ion modes to

detect different adducts.[8]

Mass Analysis: Acquire high-resolution mass spectra using a mass analyzer such as a Time-

of-Flight (TOF) or Orbitrap instrument to determine the accurate mass of the molecular ions

and confirm the elemental composition.

Tandem MS (MS/MS): Perform fragmentation of the isolated molecular ion of D-Sarmentose
(e.g., m/z 163.0965) using collision-induced dissociation (CID). The resulting fragmentation

pattern provides valuable structural information.

Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of D-Sarmentose
identification using NMR and MS.
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- NOEs

Compare Experimental Data with Databases/Literature

MS Data:
- Accurate Mass (m/z)

- Elemental Composition
- Fragmentation Pattern

Cross-Validation:
- NMR connectivity confirms MS fragments
- MS mass confirms NMR-derived structure

Unambiguous Structure Confirmation of D-Sarmentose
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Caption: Cross-validation workflow for D-Sarmentose identification.
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Signaling Pathway of Cross-Validation Logic
The decision-making process in the cross-validation of D-Sarmentose's structure can be

visualized as a signaling pathway, where information from one technique triggers and confirms

findings from the other.

MS Hypothesis:
Molecular Formula = C₇H₁₄O₄

NMR Validation:
- 7 Carbon signals

- 14 Proton signals (integrals)

confirms

NMR Connectivity (COSY, HMBC):
- C-C backbone

- Position of OCH₃

- Deoxy positions

leads to

MS/MS Validation:
Fragments consistent with

- Loss of CH₃

- Loss of H₂O
- Ring cleavage

predicts fragments for

NMR Stereochemistry (NOESY, J-couplings):
- Relative configuration of stereocenters

provides framework forconfirms

Confirmed Structure of D-Sarmentose

Click to download full resolution via product page

Caption: Logical flow of cross-validation for D-Sarmentose structure.
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The structural elucidation of rare sugars like D-Sarmentose demands a rigorous analytical

approach. While both NMR and MS are powerful techniques in their own right, their individual

limitations can be overcome by a cross-validation strategy. NMR provides the detailed atomic

connectivity and stereochemical information, which is complemented by the accurate mass and

elemental composition data from MS. By following the detailed experimental protocols and the

logical cross-validation workflow presented in this guide, researchers can achieve an

unambiguous and confident identification of D-Sarmentose, facilitating advancements in

medicinal chemistry and natural product research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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